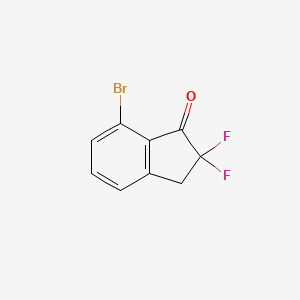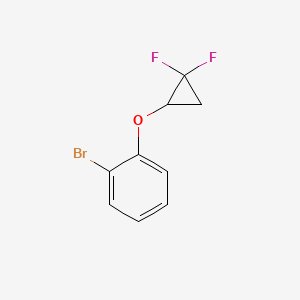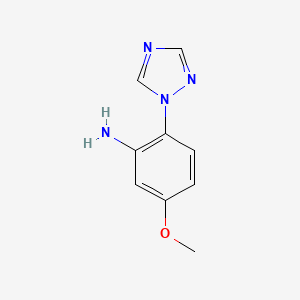
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is a nitrogen-containing heterocyclic compound that belongs to the triazole family. It consists of a methoxy group (-OCH3) on the phenyl ring, a triazole ring (-CN3) at the meta position of the phenyl ring, and an aniline moiety (-NH2) attached to the triazole ring. This compound is known for its stability and resistance to air and moisture, making it suitable for various scientific applications.
Vorbereitungsmethoden
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be synthesized using a one-pot reaction between 4-aminobenzonitrile and 1H-1,2,4-triazole in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the compound. The product can be purified using column chromatography or recrystallization methods.
Analyse Chemischer Reaktionen
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common reagents used in these reactions include sodium bicarbonate, copper (I) iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a precursor to synthesize novel triazole derivatives with potential biological activities.
Biochemistry: The compound is used in studies related to enzyme inhibition and molecular interactions.
Material Science: It is utilized in the synthesis of coordination polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, while the phenyl moieties interact with the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be compared with other triazole derivatives, such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the methoxy group and aniline moiety in this compound contributes to its distinct properties and applications.
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-methoxy-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H10N4O/c1-14-7-2-3-9(8(10)4-7)13-6-11-5-12-13/h2-6H,10H2,1H3 |
InChI-Schlüssel |
BXKOPJMKSBIVFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2C=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



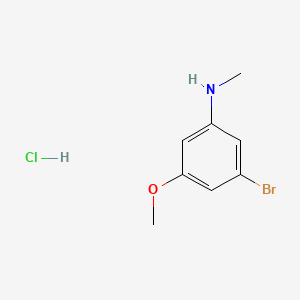
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
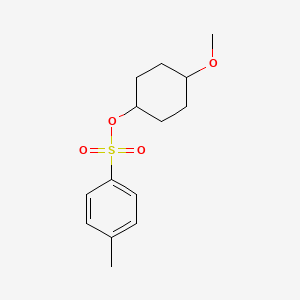
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)



